molecular formula C29H48O B14799426 (24e)-Stigmasta-5,24(28)-dien-3alpha-ol

(24e)-Stigmasta-5,24(28)-dien-3alpha-ol

Cat. No.: B14799426
M. Wt: 412.7 g/mol
InChI Key: OSELKOCHBMDKEJ-GGOZWAHDSA-N
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Description

(24e)-Stigmasta-5,24(28)-dien-3alpha-ol is a naturally occurring sterol found in various plant sources. This compound is part of the larger family of phytosterols, which are known for their structural similarity to cholesterol. Phytosterols, including this compound, are recognized for their potential health benefits, particularly in lowering cholesterol levels and improving cardiovascular health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (24e)-Stigmasta-5,24(28)-dien-3alpha-ol typically involves the extraction from plant sources followed by purification processes. One common method is the extraction from soybean oil, where the sterols are separated using solvent extraction and crystallization techniques. The reaction conditions often involve the use of organic solvents such as hexane or ethanol, and the process may be facilitated by heating and stirring to enhance the extraction efficiency.

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale extraction from plant oils, followed by purification using techniques such as distillation, crystallization, and chromatography. The industrial process is designed to maximize yield and purity while minimizing the use of hazardous chemicals and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(24e)-Stigmasta-5,24(28)-dien-3alpha-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated sterols.

    Substitution: The hydroxyl group at the 3alpha position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

(24e)-Stigmasta-5,24(28)-dien-3alpha-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other sterol derivatives.

    Biology: Studies have shown its potential in modulating cell membrane fluidity and function.

    Medicine: It is investigated for its cholesterol-lowering effects and potential benefits in cardiovascular health.

    Industry: The compound is used in the formulation of dietary supplements and functional foods aimed at improving heart health.

Mechanism of Action

The mechanism of action of (24e)-Stigmasta-5,24(28)-dien-3alpha-ol involves its interaction with cholesterol metabolism pathways. It competes with cholesterol for absorption in the intestines, thereby reducing the overall cholesterol levels in the body. The molecular targets include enzymes involved in cholesterol biosynthesis and transport, such as HMG-CoA reductase and NPC1L1 transporter.

Comparison with Similar Compounds

Similar Compounds

    Stigmasterol: Another phytosterol with a similar structure but differing in the position of double bonds.

    Beta-Sitosterol: A widely studied phytosterol known for its cholesterol-lowering effects.

    Campesterol: Similar in structure but with different biological activities.

Uniqueness

(24e)-Stigmasta-5,24(28)-dien-3alpha-ol is unique due to its specific double bond configuration, which may influence its biological activity and efficacy in lowering cholesterol levels compared to other phytosterols.

Properties

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(10R,13R)-10,13-dimethyl-17-(5-propan-2-ylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/t20?,23?,24?,25?,26?,27?,28-,29+/m0/s1

InChI Key

OSELKOCHBMDKEJ-GGOZWAHDSA-N

Isomeric SMILES

CC=C(CCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Origin of Product

United States

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